molecular formula C21H27N5O3 B606527 Cc-223 CAS No. 1228013-30-6

Cc-223

Cat. No. B606527
M. Wt: 397.48
InChI Key: UFKLYTOEMRFKAD-SHTZXODSSA-N
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Description

CC-223 is a potent, selective, and orally bioavailable inhibitor of mTOR kinase . It demonstrates inhibition of mTORC1 (pS6RP and p4EBP1) and mTORC2 [pAKT (S473)] in cellular systems . It has shown growth inhibitory activity in hematologic and solid tumor cell lines .


Chemical Reactions Analysis

CC-223 is a potent inhibitor of mTOR kinase, with an IC50 value for mTOR kinase of 0.016 μmol/L. It is selective for mTOR kinase with >200-fold selectivity over the related PI3K-α (IC50 = 4.0 μmol/L) .


Physical And Chemical Properties Analysis

CC-223 has a molecular weight of 397.47 and a molecular formula of C21H27N5O3 . It is insoluble in water but soluble in DMSO and ethanol .

Scientific Research Applications

Cancer Research

CC-223 is a potent and selective inhibitor of mTOR kinase, a serine/threonine kinase that regulates cell growth, metabolism, proliferation, and survival . It has effects on both mTORC1 and mTORC2 substrates in cellular systems and in vivo xenograft studies .

Application

CC-223 is used in the study of various cancers, including hematologic and solid tumor cell lines . It has shown growth inhibitory activity and apoptosis in a panel of hematologic cancer cell lines .

Method of Application

CC-223 is administered orally. In the studies, it resulted in more complete inhibition of the mTOR pathway biomarkers and improved antiproliferative activity as compared with rapamycin .

Results

CC-223 has demonstrated dose-dependent tumor growth inhibition in multiple solid tumor xenografts . Significant inhibition of mTOR pathway markers pS6RP and pAKT in CC-223–treated tumors suggests that the observed antitumor activity of CC-223 was mediated through inhibition of both mTORC1 and mTORC2 .

Neuroendocrine Tumors

CC-223 is also used in the study of well-differentiated neuroendocrine tumors (NET) .

Application

CC-223 is used in the treatment of metastatic, well-differentiated NET of non-pancreatic gastrointestinal or unknown origin, with or without carcinoid symptoms .

Method of Application

CC-223 is administered orally once daily in 28-day cycles . The treatment duration in the study was a mean of 378 days and the mean dose was 26 mg .

Results

By investigator, 3 of 41 evaluable patients (7%) showed partial response (PR) and 34 (83%) had stable disease (SD) for a disease control rate (DCR) of 90% . Duration of PR was 125–401 days; median SD duration was 297 days . Median progression-free survival was 19.5 months . Carcinoid symptoms of flushing, diarrhea, or both improved in 50%, 41%, and 39% of affected patients, respectively .

Safety And Hazards

CC-223 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

CC-223 has shown promising results in preclinical and clinical trials . It has demonstrated antitumor activity and has been effective in controlling carcinoid symptoms . The manageable safety profile, high disease control rate, and durable response make CC-223 a promising agent for further development .

properties

IUPAC Name

3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKLYTOEMRFKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cc-223

CAS RN

1228013-30-6
Record name Onatasertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Onatasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12570
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ONATASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8RA3543SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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